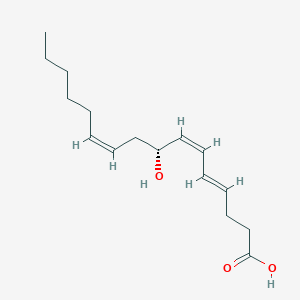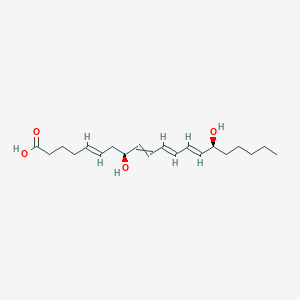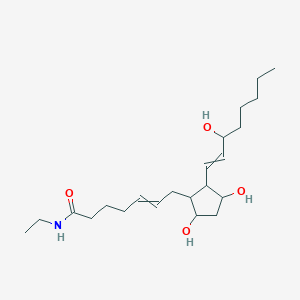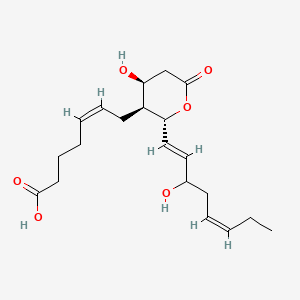
11-Dehydrothromboxane B3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Dehydrothromboxane B3 is a urinary metabolite of Thromboxane A3, which is derived from eicosapentaenoic acid. It is a significant compound in lipid biochemistry and is involved in various physiological processes. The compound has the molecular formula C20H30O6 and a molecular weight of 366.5 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydrothromboxane B3 typically involves the oxidation of Thromboxane B3. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of the hydroxyl group to a ketone .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
11-Dehydrothromboxane B3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the double bonds or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced metabolites of this compound, depending on the specific reaction conditions and reagents used .
科学的研究の応用
11-Dehydrothromboxane B3 is used extensively in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying lipid oxidation and reduction reactions.
Biology: To investigate the metabolic pathways of eicosanoids and their role in physiological processes.
Medicine: As a biomarker for assessing the intake of eicosapentaenoic acid and the metabolic activity of Thromboxane A3.
Industry: Limited industrial applications, primarily focused on research and development
作用機序
11-Dehydrothromboxane B3 exerts its effects through its role as a metabolite of Thromboxane A3. It is involved in the regulation of platelet aggregation and vascular tone. The compound acts on specific receptors in platelets and vascular smooth muscle cells, leading to the modulation of intracellular signaling pathways that control these physiological processes .
類似化合物との比較
Similar Compounds
Thromboxane B3: The precursor of 11-Dehydrothromboxane B3, involved in similar physiological processes.
11-Dehydro-2,3-dinorthromboxane B3: Another metabolite of Thromboxane A3, with similar biological activities
Uniqueness
This compound is unique due to its specific role as a urinary metabolite of Thromboxane A3, providing insights into the metabolic pathways of eicosanoids and serving as a biomarker for dietary intake of eicosapentaenoic acid .
特性
CAS番号 |
129228-55-3 |
|---|---|
分子式 |
C20H30O6 |
分子量 |
366.4 g/mol |
IUPAC名 |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16-,17-,18+/m0/s1 |
InChIキー |
OAHMLWQISGEXBB-RLPQVOTCSA-N |
異性体SMILES |
CC/C=C\CC(/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O |
正規SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


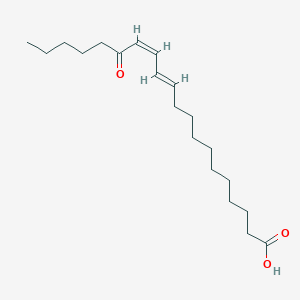
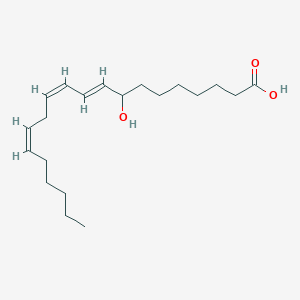
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
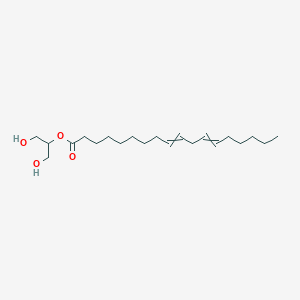
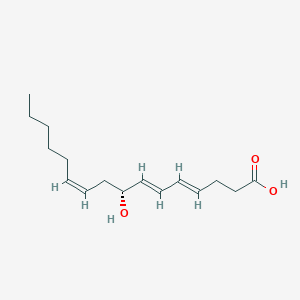
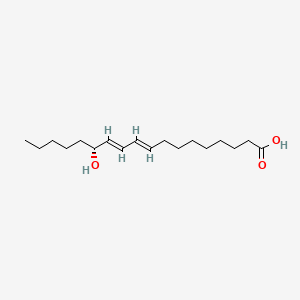
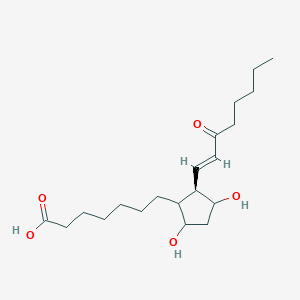
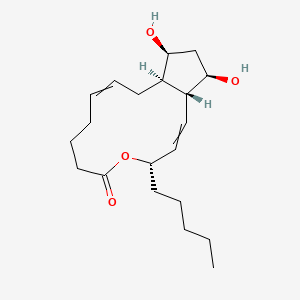
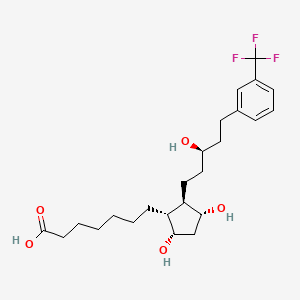
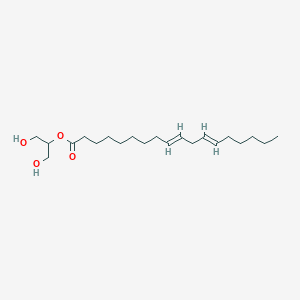
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
